N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a 1,2,4-triazole ring, and a benzo[c][1,2,5]thiadiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and 1,2,4-triazole rings, followed by the attachment of the benzo[c][1,2,5]thiadiazole ring . The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridine and 1,2,4-triazole rings could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyridine and 1,2,4-triazole rings could potentially participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would be determined by its molecular structure. The presence of the nitrogen atoms in the pyridine and 1,2,4-triazole rings could make the compound more polar, which could affect its solubility in different solvents .Scientific Research Applications
Antimicrobial Activity
Compounds with similar structures have shown substantial antimicrobial potential . For instance, imidazole-containing compounds have demonstrated a broad range of biological activities, including antibacterial and antimycobacterial properties .
Antiviral Activity
Some compounds containing five-membered heteroaryl amines, which are structurally similar to the compound , have shown significant antiviral activity . They have been found to be effective against viruses such as the Newcastle disease virus .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which share a similar heterocyclic structure with the compound , have shown anti-inflammatory and analgesic activities . Some of these compounds have even demonstrated lower ulcerogenic indices compared to standard drugs .
Antitumor Activity
Imidazole-containing compounds have shown promising antitumor properties . This suggests that the compound might also have potential applications in cancer treatment.
Antidiabetic Activity
Imidazole derivatives have also been reported to have antidiabetic properties . This indicates a potential application of the compound in the treatment of diabetes.
Antioxidant Activity
Compounds with similar structures have demonstrated antioxidant properties . This suggests that the compound might also have potential as an antioxidant.
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives have shown anti-amoebic and antihelmintic activities . This suggests potential applications of the compound in the treatment of amoebic and helminthic infections.
Antifungal Activity
Imidazole-containing compounds have demonstrated antifungal properties . This suggests that the compound might also have potential applications in the treatment of fungal infections.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a broad range of targets These targets include various enzymes, receptors, and proteins involved in critical biological processes
Mode of Action
Based on the structural similarity to imidazole and thiazole derivatives, it can be inferred that the compound might interact with its targets through various mechanisms, such as inhibition or activation of enzymatic activities, modulation of receptor functions, or interference with protein-protein interactions .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis
Pharmacokinetics
The compound’s solubility and chemical stability, which can influence its bioavailability and pharmacokinetics, can be inferred from its structural features .
Result of Action
Based on the reported biological activities of structurally similar compounds, it can be inferred that this compound might exhibit a range of effects, such as anti-inflammatory, antioxidant, antiviral, and cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s stability and interaction with its targets .
Safety and Hazards
Future Directions
The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, materials science, and chemical synthesis . Further studies could also investigate its physical and chemical properties, as well as its safety and environmental impact .
properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2S/c1-23-15(13-4-2-3-7-18-13)20-24(17(23)26)9-8-19-16(25)11-5-6-12-14(10-11)22-27-21-12/h2-7,10H,8-9H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMXZLIIWCBFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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